Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-
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Overview
Description
1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate compound .
Industrial Production Methods: In industrial settings, the production of 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene typically involves large-scale phosgenation processes. These processes require stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also explored to mitigate risks .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to produce the corresponding amine and carbon dioxide.
Substitution: Participates in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to produce amines and carbon dioxide.
Electrophiles: Used in substitution reactions to introduce various functional groups onto the benzene ring.
Major Products Formed:
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
Substituted Benzenes: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene finds applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various chemical transformations, including the formation of urethanes and ureas .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and applications.
Properties
Molecular Formula |
C9H6F3NO |
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Molecular Weight |
201.14 g/mol |
IUPAC Name |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 |
InChI Key |
AJVYETTUPCFOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)N=C=O |
Origin of Product |
United States |
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